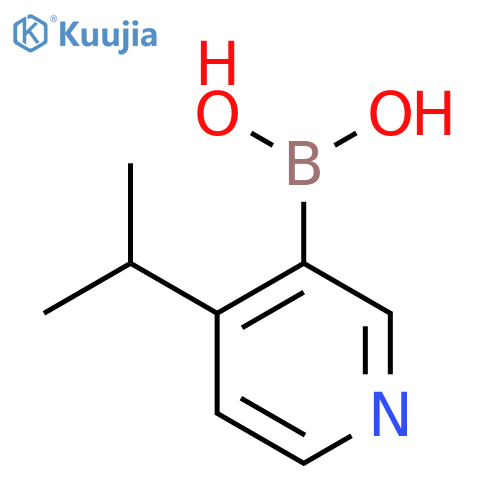

Cas no 1627723-05-0 (4-Isopropylpyridine-3-boronic acid)

4-Isopropylpyridine-3-boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-isopropylpyridin-3-yl)boronic acid

- 4-ISOPROPYLPYRIDIN-3-YLBORONIC ACID

- GS2510

- (4-propan-2-ylpyridin-3-yl)boronic acid

- Boronic acid, B-[4-(1-methylethyl)-3-pyridinyl]-

- 4-Isopropylpyridine-3-boronic acid

-

- インチ: 1S/C8H12BNO2/c1-6(2)7-3-4-10-5-8(7)9(11)12/h3-6,11-12H,1-2H3

- InChIKey: LJGCSHWXODMAQM-UHFFFAOYSA-N

- ほほえんだ: OB(C1C=NC=CC=1C(C)C)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- トポロジー分子極性表面積: 53.4

4-Isopropylpyridine-3-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10864-5g |

4-Isopropylpyridine-3-boronic acid |

1627723-05-0 | 95% | 5g |

¥19008.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10864-500mg |

4-Isopropylpyridine-3-boronic acid |

1627723-05-0 | 95% | 500mg |

¥4224.0 | 2024-04-23 | |

| Ambeed | A1382433-1g |

(4-Isopropylpyridin-3-yl)boronic acid |

1627723-05-0 | 98% | 1g |

$987.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10864-100.0mg |

4-Isopropylpyridine-3-boronic acid |

1627723-05-0 | 95% | 100.0mg |

¥1584.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10864-500MG |

4-Isopropylpyridine-3-boronic acid |

1627723-05-0 | 95% | 500MG |

¥ 4,224.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10864-5G |

4-Isopropylpyridine-3-boronic acid |

1627723-05-0 | 95% | 5g |

¥ 19,008.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10864-250mg |

4-Isopropylpyridine-3-boronic acid |

1627723-05-0 | 95% | 250mg |

¥2535.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10864-100mg |

4-Isopropylpyridine-3-boronic acid |

1627723-05-0 | 95% | 100mg |

¥1584.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10864-1.0g |

4-Isopropylpyridine-3-boronic acid |

1627723-05-0 | 95% | 1.0g |

¥6336.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10864-5.0g |

4-Isopropylpyridine-3-boronic acid |

1627723-05-0 | 95% | 5.0g |

¥19008.0000 | 2024-07-24 |

4-Isopropylpyridine-3-boronic acid 関連文献

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

4-Isopropylpyridine-3-boronic acidに関する追加情報

Introduction to 4-Isopropylpyridine-3-boronic acid (CAS No. 1627723-05-0)

4-Isopropylpyridine-3-boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its versatile applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1627723-05-0, features a boronic acid functional group attached to a pyridine ring with an isopropyl substituent. The unique structural configuration of this molecule imparts distinct chemical properties that make it valuable in various synthetic and catalytic processes.

The boronic acid moiety in 4-isopropylpyridine-3-boronic acid plays a pivotal role in its utility, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules. These reactions involve the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, facilitated by palladium catalysts. The isopropyl group attached to the pyridine ring enhances the electronic properties of the boron center, influencing reaction kinetics and selectivity. This makes 4-isopropylpyridine-3-boronic acid an effective reagent in the synthesis of fine chemicals and pharmaceutical intermediates.

In recent years, advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. 4-Isopropylpyridine-3-boronic acid serves as a key building block for designing novel therapeutic agents. Its pyridine core is a common motif in many bioactive molecules, exhibiting diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the isopropyl substituent can modulate these activities by influencing molecular interactions with biological targets.

Recent studies have demonstrated the potential of 4-isopropylpyridine-3-boronic acid in developing targeted therapies for neurological disorders. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in neurodegenerative diseases like Alzheimer's and Parkinson's. The boronic acid group allows for covalent binding interactions with protein targets, enhancing drug efficacy and reducing off-target effects. This property is particularly valuable in designing precision medicines that address specific pathological mechanisms.

The compound's utility extends beyond pharmaceutical applications into materials science. Boron-containing heterocycles are increasingly being used in the development of advanced materials such as organic semiconductors and liquid crystals. The electronic properties modulated by the boronic acid and isopropyl substituents make 4-isopropylpyridine-3-boronic acid a promising candidate for designing novel optoelectronic materials. These materials are essential for applications ranging from flexible electronics to next-generation display technologies.

From a synthetic chemistry perspective, 4-isopropylpyridine-3-boronic acid offers a versatile platform for exploring new synthetic methodologies. The combination of its pyridine scaffold and boronic acid functionality enables access to a wide range of derivatives through functional group transformations. This flexibility is crucial for developing efficient synthetic routes to complex molecules, reducing both cost and environmental impact.

The safety profile of 4-isopropylpyridine-3-boronic acid is another critical consideration in its application. While boronic acids can exhibit reactivity with moisture, proper handling protocols ensure safe usage in laboratory and industrial settings. Advances in process optimization have minimized risks associated with handling this compound, making it accessible for widespread use without compromising safety standards.

Future research directions for 4-isopropylpyridine-3-boronic acid include exploring its role in green chemistry initiatives. The development of sustainable synthetic routes that minimize waste and energy consumption aligns with global efforts to promote environmentally responsible chemical practices. Innovations such as flow chemistry and biocatalysis are being integrated into processes involving this compound to enhance efficiency and sustainability.

In conclusion, 4-isopropylpyridine-3-boronic acid (CAS No. 1627723-05-0) represents a significant advancement in organoboron chemistry with broad implications across multiple scientific disciplines. Its unique structural features make it indispensable in pharmaceutical synthesis, material design, and catalysis. As research continues to uncover new applications, this compound will undoubtedly remain at the forefront of chemical innovation.

1627723-05-0 (4-Isopropylpyridine-3-boronic acid) 関連製品

- 75239-14-4(ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate)

- 2227817-13-0((3S)-3-hydroxy-3-(2-methyl-5-nitrophenyl)propanoic acid)

- 2877675-89-1(7-(4-chlorophenyl)-3-(cyclohexylmethyl)sulfanyl-7H,8H-1,2,4triazolo4,3-apyrazin-8-one)

- 1361886-96-5(4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde)

- 1805552-58-2(Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate)

- 941923-82-6(N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide)

- 1401066-79-2(Bms-906024)

- 22786-93-2(17α-Hydroxy-5α,10α-estran-3-one)

- 2634687-84-4(Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]-)

- 484019-96-7(2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one)